molecular formula C7H14O2 B6168827 (2R)-2,3,3-trimethylbutanoic acid CAS No. 13555-17-4

(2R)-2,3,3-trimethylbutanoic acid

Cat. No. B6168827
CAS RN: 13555-17-4
M. Wt: 130.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R)-2,3,3-trimethylbutanoic acid” is a type of organic compound . It is a carboxylic acid derivative, which is a class of compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom . Carboxylic acids and their derivatives are known to have diverse chemistry and are used in various applications, including the synthesis of esters, acid chlorides, amides, and anhydrides .


Synthesis Analysis

The synthesis of “(2R)-2,3,3-trimethylbutanoic acid” could potentially involve techniques such as retrosynthetic analysis . Retrosynthetic analysis is a technique for solving problems in the planning of organic syntheses. This is achieved by transforming a target molecule into simpler precursor structures regardless of any potential reactivity/interaction with reagents .


Molecular Structure Analysis

The molecular structure of “(2R)-2,3,3-trimethylbutanoic acid” can be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . SC-XRD analysis is a method used to determine the arrangement of atoms in a crystalline solid, providing detailed information about the chemical bonds and the crystallographic symmetry of the sample .


Chemical Reactions Analysis

The chemical reactions involving “(2R)-2,3,3-trimethylbutanoic acid” could be analyzed using the Brønsted-Lowry theory, which describes acid-base interactions in terms of proton transfer between chemical species . A Brønsted-Lowry acid is any species that can donate a proton, H+, and a base is any species that can accept a proton .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R)-2,3,3-trimethylbutanoic acid” could be analyzed using various spectroscopic techniques . These techniques can provide information about the compound’s molecular structure, chemical composition, and other properties .

Safety and Hazards

The safety and hazards associated with “(2R)-2,3,3-trimethylbutanoic acid” would depend on its specific chemical and physical properties. General safety measures for handling similar compounds include avoiding personal contact, wearing protective clothing, and using the compound in a well-ventilated area .

Future Directions

The future directions for research on “(2R)-2,3,3-trimethylbutanoic acid” could involve further exploration of its potential applications in various fields. For example, it could be used as a precursor for the synthesis of other compounds, or its properties could be studied in more detail to better understand its potential uses .

properties

{ "Design of the Synthesis Pathway": "The synthesis of (2R)-2,3,3-trimethylbutanoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methyl-2-butene", "methylmagnesium bromide", "carbon dioxide", "hydrochloric acid", "sodium hydroxide", "sodium borohydride", "acetic acid", "sodium cyanoborohydride", "acetic anhydride", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-methyl-2-butene is reacted with methylmagnesium bromide to form 3-methyl-3-hexanol.", "Step 2: 3-methyl-3-hexanol is oxidized with carbon dioxide and hydrochloric acid to form 3-methyl-3-hexanone.", "Step 3: 3-methyl-3-hexanone is reduced with sodium borohydride to form (2R,3S)-2,3,3-trimethylbutanol.", "Step 4: (2R,3S)-2,3,3-trimethylbutanol is oxidized with acetic acid and sodium cyanoborohydride to form (2R)-2,3,3-trimethylbutanal.", "Step 5: (2R)-2,3,3-trimethylbutanal is reacted with acetic anhydride and sodium bicarbonate to form (2R)-2,3,3-trimethylbutanoic acid.", "Step 6: The product is purified by recrystallization from water and drying in a desiccator over sodium chloride." ] }

CAS RN

13555-17-4

Product Name

(2R)-2,3,3-trimethylbutanoic acid

Molecular Formula

C7H14O2

Molecular Weight

130.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.